
H-Orn(carbamoyl)-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Orn(carbamoyl)-AMC is a biochemical compound used primarily in proteomics research. It has the molecular formula C₁₆H₂₀N₄O₄ and a molecular weight of 332.35 . This compound is known for its role in various biochemical assays and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(carbamoyl)-AMC typically involves the reaction of specific amino acid derivatives with trifluoroacetic acid. The process often includes solid-phase peptide synthesis, where trifluoroacetic acid is used to cleave the synthesized peptides from the solid-phase resins . The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels. The use of trifluoroacetic acid in the purification process helps in the efficient removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
H-Orn(carbamoyl)-AMC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions involving this compound can result in the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
H-Orn(carbamoyl)-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Proteomics Research: It is used in various assays to study protein interactions and functions.
Biochemical Assays: The compound is employed in enzyme assays to measure the activity of specific enzymes.
Medical Research: this compound is used in the development of diagnostic tools and therapeutic agents.
Industrial Applications: It is utilized in the synthesis of various biochemical products and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of H-Orn(carbamoyl)-AMC involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate the activity of the enzymes and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to H-Orn(carbamoyl)-AMC include:
H-Orn (carbamoyl)-AMC: This compound is also used in proteomics research and has similar biochemical properties.
Beta-neo-endorphin: Another compound used in biochemical assays, particularly in the study of neuropeptides.
Uniqueness
This compound is unique due to its specific molecular structure and its ability to interact with a wide range of enzymes and receptors. Its trifluoroacetate salt form enhances its solubility and stability, making it a valuable reagent in various research applications .
Propiedades
IUPAC Name |
2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBHXDILQZJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
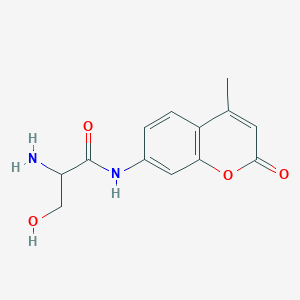
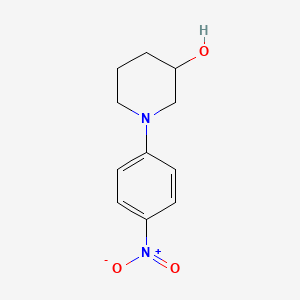
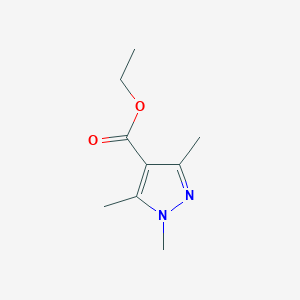
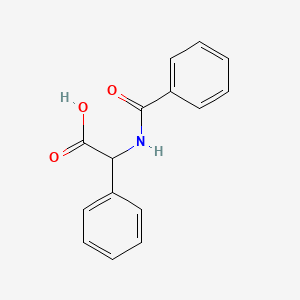
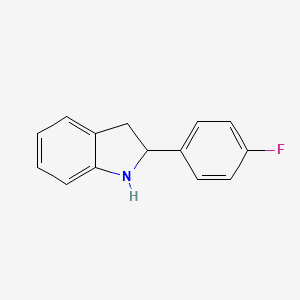
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
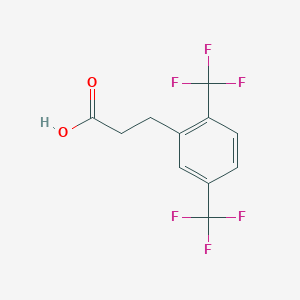

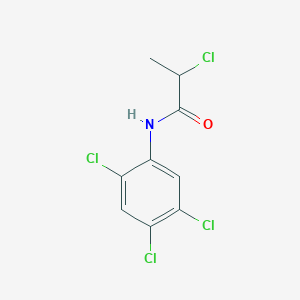
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
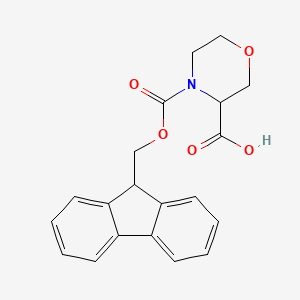
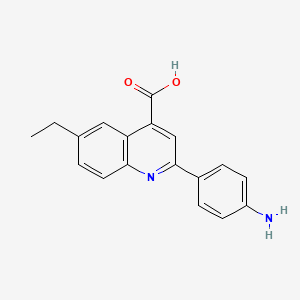
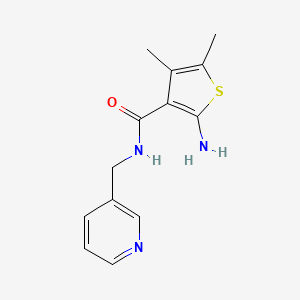
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
